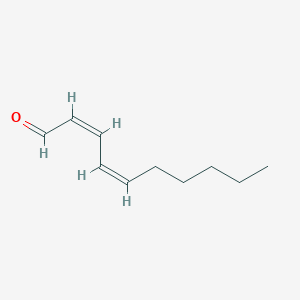

(Z,Z)-2,4-decadienal

Description

Overview of Aliphatic Aldehydes in Biological Systems

Aliphatic aldehydes are organic compounds characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) where the carbonyl carbon is bonded to at least one hydrogen atom and an alkyl group. wikipedia.org They are a significant class of molecules in biological systems, arising from both endogenous metabolic processes and exogenous sources. rsc.org

Cellular processes such as the metabolism of amino acids, carbohydrates, and lipids, as well as oxidative stress, generate a variety of aliphatic aldehydes. rsc.org These aldehydes are reactive electrophiles and can interact with biological macromolecules like proteins and DNA, which can lead to cellular toxicity. rsc.orgmdpi.com For instance, they can cause DNA damage by forming cross-links. rsc.org

In the realm of food science, aliphatic aldehydes are notable as degradation products that form during the heat-induced oxidation of fatty acids, particularly unsaturated ones. mdpi.com This process contributes to the characteristic flavors and aromas of many cooked foods. mdpi.com

Here is an interactive data table of common aliphatic aldehydes found in biological systems:

| Aldehyde | Chemical Formula | Molar Mass ( g/mol ) | Common Biological Context |

| Formaldehyde | CH₂O | 30.03 | Byproduct of various metabolic processes. creative-proteomics.com |

| Acetaldehyde | C₂H₄O | 44.05 | Product of ethanol (B145695) metabolism in animals. creative-proteomics.com |

| Hexanal (B45976) | C₆H₁₂O | 100.16 | Product of lipid peroxidation. researchgate.net |

| Decanal | C₁₀H₂₀O | 156.27 | Product of fatty acid degradation. mdpi.com |

Significance of Conjugated Dienals in Research Contexts

Conjugated dienals are a subclass of aldehydes that contain two carbon-carbon double bonds separated by a single bond, in conjugation with the aldehyde functional group. This conjugated system imparts unique chemical properties to these molecules, making them subjects of interest in various research fields. The synthesis of conjugated dienals can be achieved through methods like the condensation of carbonyl compounds or palladium-catalyzed cross-coupling reactions. tandfonline.comnih.gov

In chemical synthesis, conjugated dienals are valuable intermediates. For example, they are used in the total synthesis of complex natural products like leukotrienes. acs.org Research has also focused on reactions such as the selective hydrogenation of conjugated dienals, which provides a route to other useful organic molecules like γ,δ-unsaturated aldehydes. researchgate.net

From a biological perspective, conjugated dienals are often products of lipid peroxidation, the process where oxidants damage lipids. nih.gov (2E,4E)-deca-2,4-dienal, for instance, is a product of lipid peroxidation in cell membranes. nih.gov The reactivity of these compounds means they can be involved in various cellular processes and are studied for their biological effects.

Stereoisomeric Forms of 2,4-Decadienal in Academic Inquiry

2,4-Decadienal exists in several stereoisomeric forms due to the presence of two double bonds, each of which can have either an E (trans) or Z (cis) configuration. This gives rise to four possible stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z).

The different stereoisomers of 2,4-decadienal are of significant interest in research because their geometric configuration influences their physical, chemical, and biological properties. ontosight.ai For example, the (E,E) and (E,Z) isomers are known to be formed during the heating of edible oils and contribute to the flavor and aroma of fried foods. ontosight.airesearchgate.net

Scientific inquiry has focused on the synthesis and characterization of these isomers. researchgate.net Research has also investigated their formation pathways, such as the enzymatic formation of (E,Z)-2,4-decadienal from linoleic acid and its subsequent isomerization to the (E,E) form. researchgate.net Furthermore, studies have explored the reactions of these isomers with biological molecules. For instance, the reaction of (E,E)-2,4-decadienal with 2'-deoxyguanosine, a component of DNA, has been shown to form various adducts, highlighting its potential to interact with genetic material. nih.gov

The following table summarizes the stereoisomers of 2,4-decadienal:

| Isomer Name | Abbreviation | CAS Number |

| (2E,4E)-2,4-Decadienal | (E,E)-DDE | 25152-84-5 nih.gov |

| (2E,4Z)-2,4-Decadienal | (E,Z)-DDE | 25152-83-4 chemsrc.com |

| (2Z,4E)-2,4-Decadienal | (Z,E)-DDE | Not readily available |

| (2Z,4Z)-2,4-Decadienal | (Z,Z)-DDE | 65909-91-3 thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65909-91-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2Z,4Z)-deca-2,4-dienal |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8- |

InChI Key |

JZQKTMZYLHNFPL-JPDBVBESSA-N |

Isomeric SMILES |

CCCCC/C=C\C=C/C=O |

Canonical SMILES |

CCCCCC=CC=CC=O |

Origin of Product |

United States |

Natural Occurrence and Distribution Within Biological Systems

Detection and Characterization in Plant Species

The presence of 2,4-decadienal isomers has been documented in various plant species, where they play roles in processes ranging from stress response to floral scent.

Role in Resurrection Plants during Rehydration Processes

Resurrection plants are unique species capable of surviving extreme dehydration and resuming normal metabolic functions upon rehydration. nih.gov During the rehydration process of the resurrection fern Asplenium ceterach, a variety of volatile organic compounds (VOCs) are emitted. Analysis of these VOCs revealed that (Z,Z)-2,4-decadienal was a significant component, constituting 5.68% of the total emissions. nih.gov This suggests a potential role for the compound in the complex biochemical and physiological recovery processes that occur as the plant revives from a desiccated state. nih.gov

Presence in Specific Plant Extracts and Essential Oils

Isomers of 2,4-decadienal are constituents of essential oils from various plants. Gas chromatography-mass spectrometry (GC-MS) analysis has identified these compounds in several species. For instance, 2,4-decadienal has been identified as a major component in the essential oil of Rhus coriaria var. zebaria (sumac), with concentrations reaching up to 14.92% in some accessions. nih.gov The (E,Z)-2,4-decadienal isomer has been detected in the essential oil of Citrus tachibana (Makino) Tanaka peel and in the essential oils of mosses. tandfonline.comtubitak.gov.tr

The following table summarizes the detection of 2,4-decadienal isomers in various plant essential oils.

| Plant Species | Plant Part | Isomer(s) Detected | Reference |

| Asplenium ceterach (Rustyback Fern) | Whole Plant (during rehydration) | This compound | nih.gov |

| Rhus coriaria var. zebaria (Sumac) | Fruit | 2,4-Decadienal | nih.gov |

| Citrus tachibana (Makino) Tanaka | Peel | (E,Z)-2,4-decadienal | tandfonline.com |

| Mosses (e.g., Hylocomium splendens) | Whole Plant | (E,Z)-2,4-decadienal | tubitak.gov.tr |

Identification in Floral Scent Components (e.g., Rosa foetida)

While many roses are known for their pleasant fragrance, Rosa foetida is notable for its distinct and often described as unpleasant odor. researchgate.netjst.go.jp Scientific analyses have identified fatty acid derivatives as the source of this characteristic scent. researchgate.net Specifically, (E,E)- and/or (E,Z)-2,4-decadienal, along with 2,4-decadienol, have been pinpointed as the causative compounds of the offensive odor. researchgate.nethelpmefind.com This was the first time these particular fatty acid derivatives were detected in the scent of rose flowers. researchgate.netjst.go.jp The composition ratio of (E,Z)-2,4-decadienal in the floral scent of Rosa foetida f. persiana was found to be 0.3%. helpmefind.com

| Plant | Component | Isomer(s) Detected | Role | Reference |

| Rosa foetida and its sport cultivars | Floral Scent | (E,E)-2,4-Decadienal, (E,Z)-2,4-Decadienal | Causative compounds of unpleasant odor | researchgate.netjst.go.jphelpmefind.com |

Occurrence in Animal Tissues and Secretions

The compound is also prevalent in the animal kingdom, primarily as a product of lipid oxidation, contributing significantly to the flavor profiles of cooked meats and acting as a bioactive compound in marine environments.

Presence in Mammalian Systems (e.g., Cooked Beef, Pork, Chicken)

The flavor of cooked meat is a complex matrix of volatile compounds generated through processes like the Maillard reaction and lipid oxidation. scielo.br 2,4-Decadienal is a key volatile compound formed from the auto-oxidation of polyunsaturated fatty acids, such as linoleic and arachidonic acids, during the heating process. scielo.brnih.gov Its isomers are found in cooked beef, pork, and chicken, though their concentrations may differ between species. scielo.br (E,Z)-2,4-decadienal is noted as one of the most important volatile compounds in cooked poultry meat. scielo.br In a comparison of cooked meats, (E,E)-2,4-decadienal was identified as a major odor-active compound. researchgate.net The formation of 2,4-decadienal contributes to the characteristic meaty and fatty flavors of cooked meat. nih.govanimbiosci.org

The table below details the occurrence of 2,4-decadienal isomers in different types of cooked meat.

| Animal Product | Isomer(s) Detected | Role/Descriptor | Reference |

| Cooked Beef | (E,E)-2,4-Decadienal | Key odorant, lipid oxidation product | scielo.brresearchgate.net |

| Cooked Pork | (E,E)-2,4-Decadienal | Key odorant, lipid oxidation product | scielo.brresearchgate.net |

| Cooked Chicken | (E,Z)-2,4-Decadienal, (E,E)-2,4-Decadienal | Key odorant, important for chicken flavor | scielo.brresearchgate.netanimbiosci.org |

Identification in Marine Invertebrates and Fish

In marine ecosystems, certain aldehydes produced by diatoms (a type of phytoplankton) act as bioactive compounds. si.edumdpi.com These polyunsaturated aldehydes (PUAs), including 2,4-decadienal, are released when diatom cells are damaged. si.edu Research has shown that 2,4-decadienal can negatively affect the larvae of marine invertebrates. si.edunih.gov For example, it has been shown to reduce the survival of larvae from two benthic polychaete and two echinoderm species. si.edu Diatom-derived aldehydes, including isomers of 2,4-decadienal, have been found to interfere with reproductive mechanisms in copepods, polychaetes, and echinoderms. nih.gov The compound has also been identified in cooked bullfrog, where (E,Z)-2,4-decadienal is a major odor-active compound. researchgate.net

Detection in Insect Species and Exocrine Gland Secretions

This compound has been identified as a component of the exocrine secretions of certain insect species. Notably, it is found in the subrectal gland (SG) secretions of the wheel bug Arilus carinatus. researchgate.netznaturforsch.comnih.gov The SG secretions of A. carinatus are species-specific and contain a blend of volatile compounds, including (E,Z)-2,4- or (Z,E)-2,4-decadienal. researchgate.netznaturforsch.com In some neotropical stink bugs, (E,Z)-2,4-decadienal has been tentatively identified in their defensive compounds. embrapa.br

Table 1: Detection of this compound Isomers in Insect Secretions

| Insect Species | Gland | Isomer Detected | Reference |

|---|---|---|---|

| Arilus carinatus (Wheel Bug) | Subrectal Gland | (E,Z)-2,4- or (Z,E)-2,4-decadienal | researchgate.netznaturforsch.comnih.gov |

| Neotropical Stink Bugs | Defensive Glands | (E,Z)-2,4-decadienal (tentative) | embrapa.br |

Formation in Microbial Cultures

The formation of isomers of 2,4-decadienal has been observed in various microbial cultures. For instance, Laetiporus sulphureus, when used in the fermentation of onion, is hypothesized to produce (E,E)-2,4-decadienal through the enzymatic lipoxygenation of fatty acids to 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, which is then cleaved to (E,Z)-2,4-decadienal and subsequently isomerized. researchgate.net Other microbial species, such as Rhizopus oryzae and Candida tropicalis, have also been shown to produce (E,E)-2,4-decadienal when cultured on olive mill waste. elsevier.es In the context of sourdough fermentation, some heterofermentative lactobacilli and baker's yeast (Saccharomyces cerevisiae) can metabolize (E,E)-2,4-decadienal. researchgate.net Specifically, Lactobacillus sanfranciscensis reduces the aldehyde to its corresponding unsaturated alcohol. researchgate.net

Table 2: Microbial Formation and Metabolism of 2,4-Decadienal Isomers

| Microorganism | Substrate/Process | Product/Metabolite | Reference |

|---|---|---|---|

| Laetiporus sulphureus | Onion Fermentation | (E,E)-2,4-decadienal (via (E,Z)-2,4-decadienal) | researchgate.net |

| Rhizopus oryzae | Olive Mill Waste | (E,E)-2,4-decadienal | elsevier.es |

| Candida tropicalis | Olive Mill Waste | (E,E)-2,4-decadienal | elsevier.es |

| Lactobacillus sanfranciscensis | Sourdough Fermentation | Reduces (E,E)-2,4-decadienal to unsaturated alcohol | researchgate.net |

| Saccharomyces cerevisiae | Sourdough Fermentation | Reduces (E,E)-2,4-decadienal to saturated alcohol | researchgate.net |

As a Product of Lipid Peroxidation in Biological Matrices and Food Systems

Derivation from Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid)

This compound and its isomers are well-established products of the peroxidation of polyunsaturated fatty acids (PUFAs). fsbi-db.de Specifically, the trans,trans isomer is derived from the oxidation of omega-6 fatty acids like linoleic acid and arachidonic acid. researchgate.netnih.gov The formation of 2,4-decadienal from the 9-hydroperoxide of linoleic acid has been described. mdpi.comnih.govwur.nl Similarly, it is a major volatile carbonyl compound resulting from the auto-oxidation of arachidonic acid. researchgate.netimreblank.ch The enzymatic action of lipoxygenase on linoleic or arachidonic acid can also lead to the production of 2,4-decadienal. researchgate.net

Associated with Oxidative Deterioration and Rancidity in Edible Fats and Oils

The presence of 2,4-decadienal is frequently linked to the oxidative deterioration and development of rancidity in edible fats and oils. researchgate.netmdpi.com It is found in oxidized, heated, or cooked animal and vegetable fats and oils, including those that have developed off-flavors or rancidity. researchgate.net For example, isomers of 2,4-decadienal are among the most abundant volatile compounds in cooked grape seed oil. mdpi.com The concentration of 2,4-decadienal has been quantified in various frying oils, with levels varying depending on the type of oil and its usage. researchgate.net It is also a notable oxidation product in dairy-based powders, where it can contribute to "painty flavors". mdpi.com

Table 3: Concentration of 2,4-Decadienal in Frying Oils

| Oil Type | Concentration Range (mg/kg) | Reference |

|---|---|---|

| Sunflower Oil | 0.3–119.7 | researchgate.net |

| Cottonseed Oil | 13.3–92.7 | researchgate.net |

| Palm Oil | 4.1–44.9 | researchgate.net |

| Vegetable Cooking Fats | 2.0–11.3 | researchgate.net |

Formation during Thermal Degradation of Lipids

Thermal processes, such as heating and frying, accelerate the degradation of lipids, leading to the formation of various volatile compounds, including this compound and its isomers. imreblank.ch When heated, 2,4-decadienal itself can degrade, forming other aldehydes like hexanal (B45976) and 2-octenal (B7820987). csic.es In heated phosphatidylcholine, (E,E)-2,4-decadienal and (E,Z)-2,4-decadienal are major odorants. imreblank.ch Studies on heated butter have also identified (E,Z)-2,4-decadienal as an important odorant, likely arising from the peroxidation of linoleic acid during heating. ethz.ch The thermal oxidation of fatty acids in chicken fat also produces (E,E)-2,4-decadienal. rsc.org

Biosynthetic Pathways and Enzymatic Formation

De Novo Synthesis in Organisms

In the context of (Z,Z)-2,4-decadienal, de novo synthesis primarily refers to the organism's ability to produce its precursor molecules, namely polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid, from simpler substrates such as acetyl-CoA. libretexts.orgnih.gov Organisms can build these fatty acid chains through a series of condensation reactions, effectively creating the backbone from which this compound will later be cleaved. libretexts.org While plants and some microorganisms can synthesize these PUFAs de novo, many animals must obtain them from their diet, making the subsequent formation of this compound dependent on nutritional intake.

Enzymatic Cleavage of Fatty Acid Hydroperoxides

The principal and most well-documented pathway for the formation of 2,4-decadienal isomers involves the oxidative cleavage of polyunsaturated fatty acids. This process is initiated by cellular damage or stress, which activates a series of enzymes that lead to the generation of this aldehyde.

The first step in this pathway is the oxygenation of PUFAs by lipoxygenases (LOX). researchgate.net These non-heme iron-containing enzymes catalyze the insertion of molecular oxygen into fatty acids that contain a cis,cis-1,4-pentadiene system, such as linoleic acid and arachidonic acid. nih.gov This reaction is highly specific and leads to the formation of fatty acid hydroperoxides. For instance, LOX can oxygenate linoleic acid at either the C-9 or C-13 position, yielding 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively. nih.gov

Following the formation of hydroperoxides, the enzyme hydroperoxide lyase (HPL) plays a crucial role. HPL cleaves the fatty acid hydroperoxide at the carbon-carbon bond adjacent to the hydroperoxy group. This cleavage results in the formation of a volatile aldehyde and a corresponding ω-oxo-acid. researchgate.net The specific aldehyde generated is dependent on the initial fatty acid and the position of the hydroperoxide group.

The formation of 2,4-decadienal isomers is directly linked to the degradation of both linoleic and arachidonic acids.

From Linoleic Acid: The enzymatic lipoxygenation of linoleic acid can lead to the formation of 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid. Subsequent cleavage of this hydroperoxide by HPL is hypothesized to yield (E,Z)-2,4-decadienal. researchgate.net

From Arachidonic Acid: In a similar fashion, arachidonic acid can be converted to 11-hydroperoxyeicosatetraenoic acid (11-HPETE) by LOX. The action of HPL on 11-HPETE can then lead to the formation of 2,4-decadienal isomers. researchgate.net

The table below summarizes the key precursors and enzymatic steps in the formation of 2,4-decadienal.

| Precursor Fatty Acid | Key Enzymes | Intermediate | Product Isomer (example) |

| Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | 9-Hydroperoxyoctadecadienoic acid | (E,Z)-2,4-Decadienal |

| Arachidonic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | 11-Hydroperoxyeicosatetraenoic acid | (E,Z)-2,4-Decadienal |

Biotransformation Processes in Microorganisms

Microorganisms, including bacteria and fungi, are capable of a wide array of biotransformation reactions, including the synthesis of aldehydes. nih.govnih.gov While the direct synthesis of this compound by specific microbial fermentation is not extensively detailed in current literature, microorganisms can be engineered to express the necessary enzymes, such as LOX and HPL, to produce this compound from fatty acid substrates. nih.gov This approach offers a potential alternative to chemical synthesis for producing specific isomers of decadienal. The versatility of microbial enzymes allows for various modifications of organic compounds, including oxidation, reduction, and isomerization, which are key steps in the formation and interconversion of aldehydes. nih.gov

Isomerization Mechanisms during Biosynthesis and Degradation

The various isomers of 2,4-decadienal, including (Z,Z), (E,Z), (Z,E), and (E,E), can be interconverted through isomerization reactions. During biosynthesis, it has been proposed that (E,Z)-2,4-decadienal is formed first and can then be isomerized to the more stable (E,E)-2,4-decadienal. researchgate.net The specific enzymatic mechanisms for the isomerization of decadienal isomers are an area of ongoing research. However, it is known that enzymes called isomerases can catalyze the conversion between cis and trans (or Z and E) isomers of other unsaturated aldehydes, such as the conversion of (Z)-3-hexenal to (E)-2-hexenal. nih.govnih.govresearchgate.net These enzymatic reactions often proceed through a keto-enol tautomerism mechanism. nih.govnih.gov It is plausible that similar enzymatic or even non-enzymatic, light- or heat-induced, isomerization processes are involved in establishing the final isomeric composition of 2,4-decadienal in a biological system.

Biological Roles and Underlying Mechanisms of Action

As a Signaling Molecule in Cellular Responses

(Z,Z)-2,4-decadienal, a reactive aldehyde, functions as a crucial signaling molecule in various cellular processes, particularly in response to environmental challenges. Its activity is often rapid and does not necessarily depend on the activation of gene expression, highlighting its role as a primary messenger in stress responses.

Mediation of Nonspecific Responses to Environmental Stresses

This compound is a product of lipid peroxidation, a process that occurs when cell membranes are damaged by environmental stressors. mdpi.comnih.gov The generation of this compound is a direct consequence of the oxidative degradation of polyunsaturated fatty acids within the cell membrane. mdpi.comnih.gov This production of 2,4-decadienal and similar compounds constitutes a "biological signal" that elicits nonspecific responses to a wide array of environmental stresses. mdpi.comnih.gov These stressors can include desiccation, mechanical damage, and exposure to toxins. mdpi.complos.org For instance, in the resurrection fern Asplenium ceterach, (E,Z)-2,4-decadienal was a significant volatile organic compound detected during rehydration, a process of recovering from extreme water loss. mdpi.com Similarly, in marine diatoms, the release of decadienal isomers is a response to stresses like herbivory. plos.org This rapid production of a signaling molecule allows for a swift cellular reaction to maintain homeostasis and survival under adverse conditions. ifremer.froup.com

Role in Rapid Cellular Responses Independent of Gene Expression Activation

A key characteristic of this compound as a signaling molecule is its ability to trigger immediate cellular responses without the need for prior activation of gene expression. mdpi.comnih.gov This is in contrast to other signaling molecules like ethylene, jasmonic acid, and salicylic (B10762653) acid, which often rely on downstream signaling cascades that involve gene transcription and protein synthesis. mdpi.comnih.gov The generation of 2,4-decadienal from the oxidative breakdown of membrane lipids provides a direct and fast-acting signal of cellular stress. mdpi.com This allows cells to quickly adapt to changing environmental conditions. For example, in marine diatoms, exposure to decadienal can trigger rapid intracellular calcium transients and the generation of nitric oxide, both of which are key components of cellular signaling pathways that can determine cell fate. plos.org

Effects on Membrane Composition Changes

This compound and its isomers can directly influence the composition and permeability of cellular membranes. plos.org Studies on the diatom Phaeodactylum tricornutum have shown that exposure to sublethal concentrations of trans,trans-2,4-decadienal (B140250) leads to significant alterations in the lipid profile of the cell. plos.org Specifically, there is a decrease in most saturated and unsaturated fatty acids, with a more pronounced reduction in the polyunsaturated fatty acid pool. plos.org Concurrently, there is an increase in the abundance of certain phospholipids, such as phosphatidylethanolamine (B1630911) and phosphatidylcholine, which exhibit a higher content of saturated and monounsaturated acyl chains. plos.org

This remodeling of the membrane lipids results in decreased plasma membrane permeability. plos.org Evidence for this includes reduced uptake of certain dyes by cells pre-treated with decadienal. plos.org This alteration in membrane composition and permeability is hypothesized to be a protective mechanism, making the cells more resistant to subsequent exposure to toxic levels of polyunsaturated aldehydes. plos.org

Role in Interspecies Chemical Communication

This compound plays a significant role in mediating interactions between different species, acting as a chemical signal in both plant defense and insect communication.

Plant Defense Mechanisms and Alarm Signals

In the plant kingdom, compounds like 2,4-decadienal are produced by higher flowering plants and are thought to be integral to their defense strategies. mdpi.com They can function as chemical attractants, alarm signals against herbivore attacks, and protective compounds. mdpi.compurpest.eu When a plant is damaged by herbivores, it releases a blend of volatile organic compounds (VOCs), including aldehydes like 2,4-decadienal. purpest.eufrontiersin.org These VOCs can act as an early warning signal to neighboring plants, priming their defenses against potential threats. frontiersin.org In some marine algae, the release of decadienal upon cell damage can sensitize nearby cells, enhancing their resistance to subsequent stress. plos.org This form of waterborne signaling allows for a coordinated defense response within a plant or algal population. plos.org

Semiochemical Activity in Insects (Pheromones, Kairomones)

This compound and its isomers serve as important semiochemicals in the insect world, functioning as both pheromones (communicating within the same species) and kairomones (communicating between different species).

In several stink bug species (Hemiptera: Pentatomidae), (E,Z)-2,4-decadienal has been identified as a component of their scent gland secretions. researchgate.netresearchgate.netembrapa.br These secretions often act as alarm pheromones, warning conspecifics of danger. purpest.euscielo.br For example, in the stink bug Pallantia macunaima, (E,Z)-2,4-decadienal is produced by adults in their metathoracic scent glands. researchgate.net

The compound can also act as a kairomone, a chemical signal that benefits the receiver of a different species. For instance, the codling moth, Cydia pomonella, a major pest of pome fruits, is attracted to ethyl (2E,4Z)-2,4-decadienoate, a derivative of 2,4-decadienal known as the "pear ester". usda.govresearchgate.netplantprotection.pl This volatile, released by ripe pears, acts as a potent host plant kairomone, guiding both male and female moths to potential food sources and oviposition sites. usda.govresearchgate.net Interestingly, while the ethyl ester is a strong attractant, (E,E)-2,4-decadienal itself has been found to be electrophysiologically active in female codling moths but behaviorally repulsive to males. researchgate.net Furthermore, in some woodwasp species like Sirex noctilio, (E,E)-2,4-decadienal has been investigated as a potential minor component of the male-produced pheromone. nih.gov

The diverse roles of this compound and its isomers highlight their importance as versatile chemical messengers in a wide range of biological systems, from cellular stress responses to complex interspecies communication.

Intracellular Mechanisms and Protein Interactions

The trans,trans-2,4-decadienal (tt-DDE) isomer, a lipid peroxidation product, is known to elicit pro-inflammatory responses through complex intracellular signaling pathways. researchgate.netnih.govnih.gov Its electrophilic nature allows it to interact with and modify cellular components, including key proteins involved in inflammation and stress response. researchgate.net

Treatment with tt-DDE has been shown to increase the production of pro-inflammatory cytokines in macrophage cells. researchgate.netnih.govresearchgate.net In vivo studies have further demonstrated that tt-DDE can increase the severity of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colonic inflammation in mice. researchgate.netnih.gov This evidence from both in vitro and in vivo models confirms the potent pro-inflammatory effects of this aldehyde. nih.gov

The pro-inflammatory effects of tt-DDE are mediated, in part, through its direct interaction with Heat Shock Protein 90 (Hsp90). researchgate.netresearchgate.net Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in signal transduction pathways, including those related to inflammation. frontiersin.orguni-duesseldorf.de Using click chemistry-based proteomics, researchers have identified Hsp90 as a direct cellular target of tt-DDE. researchgate.netnih.gov The functional significance of this interaction was confirmed when the knockdown of Hsp90 using siRNA abolished the pro-inflammatory effects of tt-DDE in macrophage cells. nih.gov

Alongside Hsp90, the 14-3-3ζ protein has been identified as another critical interaction partner for tt-DDE. researchgate.netnih.govresearchgate.net The 14-3-3 family of proteins are highly conserved regulatory molecules that bind to a wide array of signaling proteins, including those involved in inflammation and tumorigenesis. nih.gov The direct interaction between tt-DDE and 14-3-3ζ was established through proteomic studies. researchgate.net Similar to Hsp90, the functional necessity of this protein was demonstrated in experiments where siRNA knockdown of 14-3-3ζ negated the pro-inflammatory effects of tt-DDE, indicating that the inflammatory response is dependent on this interaction. nih.gov

The inflammatory cascade initiated by tt-DDE involves the activation of key signaling pathways. researchgate.net Treatment of macrophage cells with tt-DDE leads to the phosphorylation of c-Jun N-terminal Kinase (JNK) and the activation of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a master regulator of inflammation, and its activation typically involves the degradation of its inhibitor, IκBα. nih.gov Studies have shown that tt-DDE induces the degradation of IκBα, leading to NF-κB activation. nih.gov Furthermore, tt-DDE treatment causes a rapid phosphorylation of JNK, a member of the mitogen-activated protein kinase (MAPK) family also critically involved in inflammatory responses. nih.govnih.gov Chemical inhibition of the JNK signaling pathway was found to attenuate the pro-inflammatory effects of tt-DDE, confirming its role in the mechanism. nih.gov

Table 2: Intracellular Effects of trans,trans-2,4-Decadienal (tt-DDE)

| Mechanism/Pathway | Effect of tt-DDE | Key Finding | Reference |

|---|---|---|---|

| Inflammatory Response | Induction | Increased production of pro-inflammatory cytokines in macrophages. | researchgate.netnih.gov |

| Protein Interaction | Direct binding | Directly interacts with Hsp90, which is required for its pro-inflammatory effects. | researchgate.netnih.gov |

| Protein Interaction | Direct binding | Directly interacts with 14-3-3ζ, which is necessary for its inflammatory action. | researchgate.netnih.gov |

| NF-κB Signaling | Activation | Induces degradation of IκBα, leading to NF-κB activation. | nih.gov |

| JNK Pathway | Activation | Causes rapid phosphorylation of JNK; inhibition of JNK attenuates inflammation. | nih.govnih.gov |

Nematicidal Activity

2,4-Decadienal has demonstrated significant nematicidal activity against plant-parasitic nematodes, making it a compound of interest for potential applications in agriculture. nih.govnih.gov Specifically, research has shown its effectiveness against root-knot nematodes of the Meloidogyne genus, such as M. javanica and M. incognita. frontiersin.orgscispace.com

The nematicidal action of unsaturated aldehydes like 2,4-decadienal is attributed to their chemical reactivity. nih.govresearchgate.net As an α,β-unsaturated aldehyde, it can react with nucleophilic groups, such as the amino or thiol groups present in the nematode's cuticle, through a Michael addition reaction. nih.gov This interaction can lead to cuticle damage and leakage of internal fluids, ultimately causing injury and death to the nematode. nih.gov The enhancement of nematicidal activity in aldehydes is often linked to the presence of an unsaturated α,β-carbonyl group. mdpi.com Studies comparing various aldehydes have indicated that α,β,γ,δ-unsaturated aldehydes are generally more potent nematicides than their aromatic counterparts against M. incognita. cambridge.org

Apoptosis Induction

(E,E)-2,4-decadienal has been identified as an inducer of apoptosis, the process of programmed cell death. nih.govchemicalbook.comfsbi-db.de Research into its mechanisms has revealed that its cytotoxic effects are linked to the induction of cellular stress and the activation of specific signaling pathways.

A significant body of research has focused on the effects of trans,trans-2,4-decadienal (tt-DDE) on vascular health. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that tt-DDE induces apoptosis through the JNK-mediated signaling pathway. nih.govnih.gov This process is initiated by the generation of oxidative and nitrative stress within the cells. nih.gov The compound was found to increase the production of superoxide (B77818) and peroxynitrite and to increase the expression of inducible nitric oxide synthase (iNOS) and gp91phox, a component of NADPH oxidase. nih.gov

In animal models, oral administration of tt-DDE to Sprague-Dawley rats resulted in elevated blood pressure and endothelial dysfunction. nih.gov This demonstrates that the apoptosis-inducing effects observed in cell cultures have significant physiological implications. The compound is recognized as a highly reactive α,β-unsaturated aldehyde that can arise not only from dietary sources but also as an endogenous product of lipid peroxidation within cellular membranes. nih.gov Other studies have noted that tt-DDE can induce the formation of reactive oxygen species, which injure cellular components, and can form adducts with nucleic bases, indicating genotoxic potential. researchgate.net

| Model System | Compound Tested | Key Findings | Underlying Mechanism | Source |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | trans,trans-2,4-decadienal (tt-DDE) | Induces endothelial cell apoptosis. | Activation of the JNK-mediated signaling pathway; induction of oxidative and nitrative stress. | nih.govnih.gov |

| Sprague-Dawley Rats | trans,trans-2,4-decadienal (tt-DDE) | Elevates blood pressure and impairs endothelial function. | Induction of oxidative/nitrative stress in arteries. | nih.gov |

| Human Vascular Smooth Muscle Cells | 2,4-decadienal (2,4-DDE) | Induces cytotoxicity; contributes to cell debris in atherosclerotic lesions. | Necrotic cell death (as opposed to apoptosis in this cell type). | researchgate.net |

| Sea Urchin Embryos | 2-trans-4-trans-decadienal | Inhibits cell proliferation and induces apoptosis. | Interference with mitotic cell division events. | ebi.ac.uk |

Antimicrobial Properties

(E,E)-2,4-decadienal exhibits a broad spectrum of antimicrobial activity against various pathogenic microorganisms. oup.comnih.gov Its efficacy is attributed to its chemical structure, specifically the presence of an α,β-double bond, which makes it a reactive molecule capable of interacting with microbial cells. nih.govresearchgate.net

The primary mechanism of its antimicrobial action involves causing significant disruption to the lipid fraction of the microbial plasma membrane. researchgate.net Studies using liposomes have shown that (E,E)-2,4-decadienal can induce rapid leakage of cellular contents and is capable of penetrating and crossing the lipid bilayers of the cell membrane. researchgate.net This action compromises the integrity of the cell, leading to its death. The effectiveness of this action depends on the chain length of the aldehyde and the specific microorganism being targeted. nih.gov

(E,E)-2,4-decadienal has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has documented its efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. oup.comnih.gov Furthermore, it has shown activity against the fungus Candida albicans. nih.gov The minimal inhibitory concentrations (MICs) for (E,E)-2,4-decadienal are often the lowest when compared to other similar α,β-unsaturated aldehydes, indicating its high potency. oup.com A strong synergistic effect has also been observed when (E,E)-2,4-decadienal is combined with other unsaturated aldehydes like (E)-2-eptenal, (E)-2-nonenal, and (E)-2-decenal, resulting in significantly lower MIC values than when used alone. oup.com

| Microorganism | Type | Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | ATCC 25923 | 62.5 | oup.com |

| Staphylococcus epidermidis | Gram-positive | Clinical Isolate | 31.2 | oup.com |

| Streptococcus pneumoniae | Gram-positive | Clinical Isolate | 15.6 | oup.com |

| Moraxella catarrhalis | Gram-negative | Clinical Isolate | 1.9 | oup.com |

| Escherichia coli | Gram-negative | ATCC 25922 | 125 | oup.com |

| Klebsiella pneumoniae | Gram-negative | Clinical Isolate | 62.5 | oup.com |

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | 250 | oup.com |

| Haemophilus influenzae | Gram-negative | Clinical Isolate | 3.9 | oup.com |

| Candida albicans | Fungus | CCMM-L4 | 1.69 - 13.5 | nih.gov |

Metabolic Fate and Degradation Pathways

Chemical Degradation Mechanisms

Beyond enzymatic processes, (Z,Z)-2,4-decadienal is susceptible to chemical degradation, particularly through autoxidation. These reactions contribute to the complex mixture of volatile compounds found in foods where this aldehyde is present.

The autoxidation of 2,4-decadienal can lead to a variety of smaller, often volatile, compounds. A notable degradation pathway is a retro-aldol condensation reaction, which is mediated by water and accelerated by heat, but does not depend on oxygen. researchgate.net This reaction breaks down 2,4-decadienal into 2-octenal (B7820987) and ethanal. researchgate.net The 2-octenal can then undergo further degradation to form hexanal (B45976) and additional ethanal. researchgate.net Water-mediated oxidative decomposition can also yield products such as hexanoic acid and 2-octenoic acid. researchgate.net

Furthermore, the oxidation of 2,4-decadienal can produce epoxy derivatives. For example, (E,E)-2,4-decadienal can be oxidized to 4,5-epoxy-(E)-2-decenal, which is a critical intermediate in the formation of furan (B31954) from the thermal oxidation of linoleic acid. nih.govacs.org The autoxidation of fatty acids like arachidonic acid, which produces 2,4-decadienal, also generates a suite of other potent odorants, including trans-4,5-epoxy-(E)-2-decenal, 1-octen-3-one, and hexanal. imreblank.chacs.orgscielo.br

Table 3: Common Degradation Products of 2,4-Decadienal Data sourced from multiple references. researchgate.netnih.govacs.orgimreblank.chacs.org

| Degradation Pathway | Key Products |

|---|---|

| Retro-Aldol Condensation | 2-Octenal, Ethanal, Hexanal |

| Oxidative Decomposition | Hexanoic acid, 2-Octenoic acid, 4,5-epoxy-(E)-2-decenal, Furan |

| General Autoxidation | 1-Octen-3-one, Hexanal |

Retro-Aldol Condensation Reactions

This compound, like other isomers of 2,4-decadienal, is susceptible to degradation through retro-aldol condensation reactions. researchgate.net This degradation pathway is a significant factor in the chemical transformation of the compound, particularly in aqueous environments and during heating. researchgate.netgoogle.com The process is characterized by the cleavage of carbon-carbon bonds, leading to the formation of smaller aldehydes.

Research using 2,4-decadienal as a model system has demonstrated that it degrades into 2-octenal and ethanal. researchgate.netgoogle.com This reaction involves a water-mediated hydration of the alpha/beta double bond, which is followed by the retro-aldol condensation. google.com Subsequently, the resulting 2-octenal can undergo a similar degradation process to form hexanal and ethanal. researchgate.netgoogle.com The rate of these retro-aldol related degradations is notably independent of oxygen but is significantly accelerated by the application of heat. researchgate.netgoogle.com This heat-induced acceleration contributes to the decline in 2,4-decadienal content observed in various food systems during processing or storage. researchgate.net In addition to these primary products, other compounds such as 7-(1-hydroxyhexyl)-1,N2-ε-dGuo have been observed in reactions involving 2,4-decadienal, proposed to arise from intermediates like 2,3-epoxyoctanal which can be formed via a retro-aldol reaction sequence. nih.gov

Table 1: Degradation Products from Retro-Aldol Condensation of 2,4-Decadienal

| Initial Reactant | Primary Degradation Products | Secondary Degradation Products | Reaction Conditions |

|---|---|---|---|

| 2,4-Decadienal | 2-Octenal, Ethanal | Hexanal, Ethanal (from 2-octenal degradation) | Water-mediated; accelerated by heat; oxygen-independent. researchgate.netgoogle.com |

Polymerization Processes

As an α,β-unsaturated aldehyde, this compound possesses the structural characteristics that make it prone to polymerization. wikipedia.org The extended conjugation of the carbonyl group with the double bonds makes the molecule susceptible to polymerization reactions, which is a dominant industrial application for many α,β-unsaturated carbonyls. wikipedia.org

Unsaturated aldehydes are reactive compounds that can form polymers which retain double bonds and aldehyde groups, allowing for further chemical modifications. e3s-conferences.org Studies on similar compounds, such as crotonaldehyde, show that polymerization can be initiated by catalysts like NaOH or KOH, yielding oligomers. e3s-conferences.org The resulting polymers can be complex and non-homogeneous, with varying solubility and physicochemical properties. e3s-conferences.org The infrared spectra of such oligomers indicate the presence of aldehyde groups, C-C double bonds, and hydroxyl groups, suggesting that polymerization can occur through both the double bond and the aldehyde group. e3s-conferences.org

Furthermore, radical polymerization is a known pathway for unsaturated aldehydes. For instance, aldehydes like acrolein and methacrolein (B123484) can undergo radical bulk copolymerization with monomers such as styrene. researchgate.net The reactivity and structure of the resulting copolymers depend on the specific monomers used. researchgate.net Acyclic diene metathesis (ADMET) polymerization is another advanced method used for producing polymers from monomers containing α,β-unsaturated aldehyde functions, demonstrating that metathesis catalysts can tolerate this functional group. researchgate.net

Thermal Degradation Profiles

The thermal stability of 2,4-decadienal is a critical factor, especially in contexts like food processing where high temperatures are applied. Thermal degradation of the (E,E)-isomer of 2,4-decadienal has been specifically studied. In one analysis, when subjected to heat, approximately 75.78% of the initial amount of (E,E)-2,4-decadienal was transferred intact, indicating that a significant portion undergoes degradation. nih.gov This study tentatively identified 25 different thermal degradation products. nih.gov

Heat greatly accelerates the degradation of 2,4-decadienal. researchgate.netgoogle.com The degradation pathways at elevated temperatures include retro-aldol condensation reactions and consumption through the Maillard reaction. researchgate.netmdpi.com The secondary decomposition of lipid oxidation products, including (E,E)-2,4-decadienal, can lead to the formation of carboxylic acids such as hexanoic acid. mdpi.com The thermal degradation of this compound is expected to follow similar pathways, contributing to the complex mixture of volatile compounds found in heated products containing this aldehyde. vulcanchem.com

Table 2: Thermal Degradation Analysis of (E,E)-2,4-Decadienal

| Parameter | Finding | Reference |

|---|---|---|

| Intact Transfer Percentage | 75.78% | nih.gov |

| Number of Degradants Identified | 25 (tentatively) | nih.gov |

| Key Degradation Pathways | Retro-aldol condensation, Maillard reaction | researchgate.netmdpi.com |

| Example Degradation Product Class | Carboxylic acids (e.g., hexanoic acid) | mdpi.com |

Analytical Methodologies for Research and Characterization

Sample Preparation and Extraction Techniques

Effective isolation of (Z,Z)-2,4-decadienal from a complex sample matrix is the primary step for accurate analysis. The choice of extraction technique depends on the matrix type (e.g., solid, liquid, high-fat) and the desired analytical outcome (e.g., qualitative profiling vs. quantitative analysis).

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from various samples. oup.com Headspace SPME (HS-SPME) is particularly well-suited for analyzing aldehydes like this compound in food, as it samples the vapor phase in equilibrium with the sample, closely mimicking the process of smelling. unizar.es

The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. Analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov The choice of fiber coating is critical for efficient extraction. For aldehydes, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often employed due to its broad selectivity for volatiles with varying polarities and molecular weights. iastatedigitalpress.comnih.gov

Research on fresh beef has utilized HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) to quantify various volatile compounds, including the (E,Z)-2,4-decadienal isomer. unizar.esnih.gov However, studies have noted that the reproducibility for this compound can be lower compared to other volatiles, with relative standard deviations (RSD) sometimes exceeding 17%, which highlights the analytical challenges associated with its quantification. unizar.esnih.gov

| Parameter | Study 1: Fresh Beef unizar.esnih.gov | Study 2: Infant Formula nih.gov | Study 3: Cooked Chicken iastatedigitalpress.com |

| Extraction Mode | Headspace (HS) | Headspace (HS) | Headspace (HS) |

| Fiber Coating | Not specified, but likely broad-range | DVB/CAR/PDMS | DVB/CAR/PDMS |

| Sample Prep | Minced raw beef | Powder mixed with deionized water | Cooked patty mixed with water |

| Equilibration | Not specified | 43°C for 10 min | 60°C for 15 min |

| Extraction Time | Not specified | 45 min | 60 min |

| Extraction Temp. | Not specified | 43°C | 60°C |

| Desorption | Not specified | 260°C for 8 min | 250°C for 5 min |

| Notes | Method showed RSD values >17% for (E,Z)-2,4-decadienal. | A robust method for volatile analysis during shelf-life studies. | Aldehydes were the predominant class of compounds identified. |

This table presents a summary of HS-SPME conditions used in different food analysis studies for extracting volatile compounds, including isomers of 2,4-decadienal.

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle isolation of volatile compounds from food and other complex matrices. nih.gov It is particularly advantageous for high-fat samples where the non-volatile matrix can interfere with other extraction methods. nih.govmdpi.com The SAFE apparatus allows for distillation under high vacuum and at low temperatures (typically 40-50°C), which minimizes the risk of thermal degradation and artifact formation—a significant concern for reactive compounds like conjugated aldehydes. nih.govnih.gov

In a typical SAFE procedure, the sample is diluted with a solvent and introduced into the distillation apparatus. The combination of low pressure and gentle heating allows the volatile compounds to evaporate along with the solvent, while non-volatile components like lipids remain behind. The distillate is collected in a cooled trap, concentrated, and then analyzed.

Studies comparing different extraction solvents for SAFE analysis of dry-rendered beef fat found that pentane (B18724) and dichloromethane (B109758) were more effective for extracting a broader range of odor-active compounds, including (E,E)-2,4-decadienal, compared to more polar solvents like methanol. mdpi.comresearchgate.net Similarly, SAFE has been successfully applied to isolate key aroma-active compounds from soymilk, identifying both (E,Z)- and (E,E)-2,4-decadienal as significant contributors to the flavor profile. acs.org

| Matrix | Extraction Solvents Compared | Key Finding for 2,4-Decadienal Isomers | Reference |

| Dry-Rendered Beef Fat | Pentane, Dichloromethane, Ethyl Ether, Methanol | Pentane and dichloromethane extraction yielded a significantly larger number of odor-active compounds, including (E,E)-2,4-decadienal. | mdpi.comresearchgate.net |

| Soymilk | Dichloromethane (in SAFE) | Identified (E,Z)- and (E,E)-2,4-decadienal as key aroma-active compounds. | acs.org |

| Extra Virgin Olive Oil | Dichloromethane (in SAFE) vs. SPME | SAFE was able to extract key aroma compounds not found using SPME, though SPME had better overall extraction efficiency for the total number of volatiles. mdpi.com | mdpi.com |

This table summarizes findings from studies using Solvent-Assisted Flavor Evaporation (SAFE) for the analysis of volatile compounds.

Chromatographic Separation Methods

Following extraction, chromatographic techniques are essential for separating this compound from other volatile and non-volatile compounds in the extract.

Gas Chromatography (GC) is the premier analytical technique for the separation of volatile compounds and is almost universally used for the analysis of 2,4-decadienal isomers. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it allows for both separation and confident identification based on mass spectra and retention indices.

The separation is achieved using a capillary column, which is a long, thin tube coated on the inside with a stationary phase. Non-polar or mid-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5MS), are commonly used for flavor and volatile analysis, including the separation of decadienal isomers. iastatedigitalpress.comupv.es An inert carrier gas, typically helium, transports the vaporized analytes through the column. A temperature program, where the column temperature is gradually increased, is used to elute compounds in order of their boiling points and polarity.

GC coupled with olfactometry (GC-O) is another powerful tool where a human assessor sniffs the column effluent to detect odor-active compounds, helping to identify which specific isomers of 2,4-decadienal contribute significantly to the aroma of a product. mdpi.comacs.org

| Parameter | Study 1: Rabbit Meat upv.es | Study 2: Cooked Chicken iastatedigitalpress.com | Study 3: Autoxidized Arachidonic Acid nih.gov |

| GC System | Agilent 7890A | Agilent 7890A | Not specified |

| Column | HP-INNOWAX (30 m × 0.25 mm × 0.25 µm) | HP-5 (30 m × 0.25 mm × 0.25 µm) | Not specified, but used for separation |

| Carrier Gas | Helium (1.0 mL/min) | Helium (1.0 mL/min) | Not specified |

| Oven Program | 40°C (3 min) -> 230°C at 5°C/min (held 5 min) | 40°C (2 min) -> 250°C at 12°C/min (held 5 min) | Not specified |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) | Mass Spectrometry and Olfactometry |

| Identified Isomer | (E,E)-2,4-decadienal | This compound | (E,Z)- and (E,E)-2,4-decadienal |

This table details typical Gas Chromatography (GC) parameters used for the analysis of 2,4-decadienal isomers in different research contexts.

While GC is ideal for volatile profiling, High-Performance Liquid Chromatography (HPLC) offers a robust alternative for the quantification of specific aldehydes, especially in complex matrices like edible oils where the compound may be a marker for lipid oxidation. researchgate.netnih.gov Since aldehydes like 2,4-decadienal lack a strong chromophore for UV detection, a derivatization step is typically required. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by a UV-Vis or Diode-Array Detector (DAD).

A reliable reversed-phase HPLC (RP-HPLC) method has been developed for the determination of 2,4-decadienal in edible oils. researchgate.netnih.gov The method involves extracting the aldehydes from the oil using acetonitrile (B52724), followed by derivatization with DNPH. The resulting hydrazones are then separated on a C18 column. This approach has proven to be linear, sensitive, and accurate, with good recoveries for 2,4-decadienal in oil samples. researchgate.netnih.gov Research has shown that during the heating of edible oils, the level of 2,4-decadienal can rise faster than other aldehydes like hexanal (B45976), making it a potentially better indicator of lipid oxidation. researchgate.netnih.gov

| Parameter | Method Details for Edible Oil Analysis researchgate.netnih.gov |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Sample Pretreatment | Extraction with acetonitrile (2 mL, three times) |

| Derivatization | Reaction with 2,4-dinitrophenylhydrazine (DNPH) at 40°C for 30 min |

| Detection | UV-Vis or Diode-Array Detector (DAD) |

| Detection Limit (LOD) | 15 nmol/L |

| Quantification Limit (LOQ) | 50 nmol/L |

| Key Application | Quantifying 2,4-decadienal as an indicator of lipid oxidation in edible oils. |

This table summarizes a validated HPLC method for the quantification of 2,4-decadienal.

The term '2,4-decadienal' can refer to four different geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z). These isomers arise from the different possible arrangements of substituents around the two double bonds. While this compound itself is achiral (it has no chiral center and is superimposable on its mirror image), the separation of its geometric isomers is a significant analytical challenge. These isomers often co-exist in natural products and can possess distinct sensory properties and reactivity.

Distinguishing between these isomers typically requires high-resolution gas chromatography. Standard non-polar columns can sometimes separate the major isomers based on slight differences in their boiling points and shapes. However, for complete resolution, more specialized columns or techniques may be necessary.

Advanced approaches include:

Enantioselective GC: While primarily for separating enantiomers (chiral molecules), specialized chiral stationary phases, often based on modified cyclodextrins, can exhibit unique selectivity towards geometric isomers due to their highly ordered structures. nih.gov Research has shown that such columns can resolve isomers of other flavor compounds, and similar principles could apply to decadienal. nih.govcore.ac.uk

Derivatization: Chemical derivatization can be used to alter the structure of the isomers, potentially enhancing their separation. For instance, reaction with dimethyl disulfide can stabilize the double-bond geometry, which may aid in differentiating isomers during GC analysis. vulcanchem.com

Multidimensional GC (MDGC): This powerful technique uses two different GC columns in series. A fraction containing unresolved isomers from the first column is selectively transferred to a second column with a different stationary phase, providing a second dimension of separation and often resolving compounds that co-elute on a single column.

The unequivocal identification of each specific isomer, including this compound, relies on comparing its retention time and mass spectrum with those of an authentic, pure standard analyzed under the same conditions.

Spectrometric Identification and Structural Elucidation

Spectrometric methods are indispensable for the definitive identification and detailed structural analysis of this compound. These techniques provide information on the molecule's mass, fragmentation patterns, and the stereochemistry of its double bonds.

Mass spectrometry is a primary tool for identifying this compound by determining its molecular weight and characteristic fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound within complex mixtures. mdpi.com The electron ionization (EI) mass spectrum of 2,4-decadienal isomers typically shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight. nist.govnist.gov

Key fragments observed in the mass spectrum of 2,4-decadienal include ions resulting from the loss of an aldehyde group (CHO) and other characteristic cleavages of the hydrocarbon chain. While mass spectrometry is powerful for identification, distinguishing between the different stereoisomers of 2,4-decadienal, such as (E,E), (E,Z), (Z,E), and (Z,Z), based solely on their mass spectra can be challenging due to their similar fragmentation patterns. open.ac.uk However, it remains a fundamental technique for confirming the presence of the 2,4-decadienal structure in a sample.

Table 1: Key Mass Spectrometry Data for 2,4-Decadienal Isomers

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | nist.govnist.gov |

| Molecular Weight | 152.23 g/mol | nist.govnist.gov |

| Molecular Ion (M+) | m/z 152 | nist.gov |

This table summarizes the fundamental mass spectrometry data applicable to all 2,4-decadienal isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the stereochemistry of the double bonds in this compound. nih.govacs.org By analyzing the coupling constants (J-values) between the vinylic protons, the cis (Z) or trans (E) configuration of each double bond can be established.

In a study focused on the structural elucidation of related compounds, the introduction of a derivatizing agent was shown to produce significant differences in the chemical shifts of protons near the double bonds, allowing for clear differentiation between (E,Z) and (E,E) isomers. open.ac.uk A similar approach can be applied to confirm the (Z,Z) configuration. The specific chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum provide definitive evidence of the cis geometry at both the C2-C3 and C4-C5 positions. This level of detail is crucial for correlating the specific isomeric structure with its unique sensory properties.

Infrared (IR) spectrometry is utilized to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the presence of an aldehyde and carbon-carbon double bonds.

The key absorptions for an α,β-unsaturated aldehyde like this compound include:

A strong C=O stretching band for the aldehyde group, typically found in the region of 1670-1700 cm⁻¹.

C=C stretching absorptions for the conjugated double bonds, which appear in the 1600-1650 cm⁻¹ region. libretexts.org

C-H stretching vibrations for the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹) and the vinylic protons (=C-H) in the 3000-3100 cm⁻¹ range. libretexts.org

C-H out-of-plane bending vibrations, which can provide further information about the substitution pattern of the double bonds. libretexts.org

Studies have utilized Fourier-transform infrared (FT-IR) spectroscopy to identify carbonyl, alcohol, and aliphatic functional groups in complex extracts containing various aldehydes. dergipark.org.tr

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Aldehyde) | 1670 - 1700 | Strong stretch |

| C=C (Conjugated) | 1600 - 1650 | Variable stretch |

| =C-H (Vinylic) | 3000 - 3100 | Medium stretch |

| C-H (Aldehyde) | 2720 & 2820 | Two weak bands |

This table outlines the expected IR absorption frequencies for the key functional groups in this compound.

Olfactometric Techniques for Sensory Relevance in Research

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.govnih.gov As volatile compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can assess the odor. researchgate.net

This method allows for the direct identification of odor-active compounds in a complex mixture. nih.gov this compound, along with its other isomers, has been identified as a key odorant in various food products using GC-O, contributing to fatty, green, or metallic aromas. researchgate.netbio-conferences.org For instance, GC-O analysis has been applied to characterize the aroma compounds in cashew apple nectar, canned tuna, and cooked rice, where different isomers of 2,4-decadienal were identified as significant contributors to the aroma profile. nih.govresearchgate.netjst.go.jp

Aroma Extract Dilution Analysis (AEDA) is a technique used in conjunction with GC-O to determine the relative potency of odor-active compounds in an extract. acs.orgimreblank.ch The sample extract is sequentially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which a compound is still perceivable is its flavor dilution (FD) factor. tandfonline.comimreblank.ch

Determination of Odor Thresholds

The primary techniques for establishing odor thresholds involve a combination of instrumental analysis and sensory evaluation. Gas chromatography-olfactometry (GC-O) is a cornerstone methodology, allowing for the separation of volatile compounds from a sample, followed by sensory detection by trained panelists. mdpi.comnih.govnih.gov This technique is crucial for identifying which of the many volatile compounds present in a sample are actually odor-active.

A common approach within GC-O is Aroma Extract Dilution Analysis (AEDA). nih.govimreblank.chtandfonline.comacs.orgnih.govresearchgate.netoup.comnih.govnih.gov In AEDA, a sample extract containing the volatile compounds is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which a compound is still perceivable is known as its flavor dilution (FD) factor. nih.govimreblank.chacs.orgnih.gov This factor provides a relative measure of the odor potency of a compound. For instance, in studies of Moroccan green olives, (E,E)-2,4-decadienal and (E,Z)-2,4-decadienal were identified as significant odorants using this method. nih.govacs.org Similarly, AEDA was used to characterize the potent odorants in autoxidized arachidonic acid, where (E,Z)-2,4-decadienal was among the most significant compounds identified. nih.govimreblank.ch

The determination of the odor threshold itself is typically conducted with a trained sensory panel. Panelists are presented with a series of ascending concentrations of the pure compound in a defined matrix, such as water or deodorized oil, and are asked to identify the concentration at which they can first detect an odor. imreblank.ch Statistical methods are then employed to determine the group's detection threshold.

While specific research on the odor threshold of this compound is limited, the established methodologies for its isomers provide a robust framework for its determination. Such research would be invaluable for a more complete understanding of its role in food aroma.

Detailed Research Findings

In a study on the autoxidation of arachidonic acid, (E,Z)-2,4-decadienal was quantified, and its high OAV confirmed its significant contribution to the fatty aroma of the oxidized product. nih.gov Research on rancid off-flavors in olive oil also pointed to (E,Z)- and (E,E)-2,4-decadienal as key marker compounds. nih.gov

The table below summarizes the reported odor thresholds for the more commonly studied isomers of 2,4-decadienal.

Interactive Data Table: Odor Thresholds of 2,4-Decadienal Isomers

| Compound | Odor Threshold | Medium | Reference(s) |

| (E,E)-2,4-Decadienal | 0.03 µg/L | Water | tugraz.at |

| (E,E)-2,4-Decadienal | Not specified | Not specified | nih.govnih.govupv.esacs.org |

| (E,Z)-2,4-Decadienal | Not specified | Not specified | imreblank.chtandfonline.comacs.orgnih.govoup.comnih.govnih.govnih.gov |

Research on Z,z 2,4 Decadienal in Food Science and Technology

Formation and Dynamics in Food Processing

The generation of (Z,Z)-2,4-decadienal is a complex process influenced by factors such as temperature, the presence of oxygen, and the specific composition of the food. Its formation is primarily linked to the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid.

Generation in Deep-Fat Fried Foods

Deep-fat frying provides an ideal environment for the formation of this compound. The high temperatures and the presence of atmospheric oxygen accelerate the oxidation of cooking oils rich in linoleic acid. acs.org This process leads to the generation of a complex mixture of volatile compounds, with 2,4-decadienal isomers being key contributors to the characteristic "deep-fried" aroma. animbiosci.orgresearchgate.net

For instance, in the deep-frying of potatoes, significantly higher concentrations of (E,E)- and (E,Z)-2,4-decadienal are found in chips fried in oils with a high linoleic acid content. acs.org The flavor of fried chicken, in particular, is largely attributed to lipid-derived aldehydes, including 2,4-decadienal. animbiosci.org It is considered a more critical odorant for chicken flavor than hexanal (B45976) due to its much lower odor threshold. animbiosci.org

The concentration of 2,4-decadienal can increase with the repeated use of frying oil. In one study, frying oil heated for six hours at 180°C showed the highest concentration of 2,4-decadienal, and potato chips fried in this oil consequently had the highest levels of this compound. metu.edu.tr

Table 1: Impact of Frying Oil on this compound Formation

| Food Product | Frying Oil Type (Fatty Acid Profile) | Observation | Reference |

|---|---|---|---|

| Potato Chips | High Linoleic Acid | Significantly higher concentrations of (E,E)- and (E,Z)-2,4-decadienal | acs.org |

| Potato Chips | Repeatedly Used Sunflower Oil | Increased 2,4-decadienal concentration with heating time | metu.edu.tr |

| Fried Chicken | Generic | 2,4-decadienal is a key contributor to the "deep-fried" flavor | animbiosci.org |

Evolution in Cooked Meats (e.g., Chicken, Beef, Pork)

The cooking of meat, whether by roasting, grilling, or frying, initiates a series of chemical reactions that generate a wide range of volatile compounds responsible for its characteristic aroma. animbiosci.orgnih.gov this compound is a prominent aldehyde formed from the thermal and oxidative degradation of lipids in meat. animbiosci.orgisnff-jfb.com

In cooked beef and pork, (E,E)- and (E,Z)-2,4-decadienal are also identified as important aroma compounds, contributing to the "deep-fried" and "fatty" notes. researchgate.net The concentration of these aldehydes can be influenced by the cooking method and the fatty acid composition of the meat. mdpi.com For example, pork with a higher level of polyunsaturated fatty acids tends to generate higher levels of 2,4-decadienal during cooking. mdpi.com

Table 2: this compound in Various Cooked Meats

| Meat Type | Cooking Method | Key Finding | Reference |

|---|---|---|---|

| Chicken | Roasting, Frying | This compound is a major flavor compound derived from linoleic acid oxidation. | animbiosci.orgnih.gov |

| Chicken | Not specified | Abdominal fat contains higher levels of (E,E)- and (E,Z)-2,4-decadienal than breast muscle. | nih.gov |

| Beef, Pork | Cooking | (E,E)- and (E,Z)-2,4-decadienal contribute to "deep-fried" and "fatty" aromas. | researchgate.net |

| Pork | Sterilization (LTLT, HTST) | Higher levels of 2,4-decadienal were generated in pork with higher PUFA content. | mdpi.com |

Role in Fermented Food Products (e.g., Sourdough, Onion)

During fermentation, microbial activity can influence the formation and transformation of flavor compounds, including this compound. In sourdough fermentation, for instance, studies have shown a reduction of (E,E)- and (E,Z)-2,4-decadienal. mdpi.com

In the context of fermented vegetables like sauerkraut, Lactobacillus species have been shown to have a significant positive correlation with various volatile compounds, including (2E, 4E)-2,4-decadienal. frontiersin.org This suggests that microbial metabolism can contribute to the final flavor profile of these products. Similarly, in the fermentation of a soybean beverage with Naematelia aurantialba, a decrease in the relative odor activity value (ROAV) of 2,4-decadienal was observed, indicating a reduction in its "beany" flavor contribution. mdpi.com

Development in Stored and Oxidized Food Products

The stability of this compound is a concern in stored and oxidized food products, as its degradation can lead to the formation of undesirable off-flavors. researchgate.net This compound is a major volatile carbonyl found in the auto-oxidation of arachidonic acid and can be attacked by peroxy radicals, leading to the formation of other compounds like hexanal. researchgate.net

In dairy-based powders, 2,4-decadienal, an oxidation product of linoleic acid, is associated with a "frying" or "fried" odor. While pleasant at low concentrations, excessive levels can result in a "rancid" off-note. mdpi.com During the storage of these powders, the concentration of 2,4-decadienal was found to correlate with "rancid butter flavor" and "painty aroma" and "painty flavor". mdpi.com

The degradation of 2,4-decadienal can be accelerated by heat and is independent of oxygen. researchgate.net This retro-aldol degradation can produce other aldehydes, contributing to the development of stale flavors in fried foods over time. researchgate.net

Interactions with Other Food Components

This compound does not exist in isolation within a food matrix. It actively participates in other chemical reactions, most notably the Maillard reaction, which further shapes the final flavor profile.

Participation in Maillard Reaction Pathways

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. nih.gov Lipid oxidation products, including this compound, can interact with the intermediates of the Maillard reaction, leading to the formation of a diverse range of flavor compounds. nih.govresearchgate.net

It has been reported that phospholipid oxidation produces 2,4-decadienal, which then participates in the Maillard reaction to form 2-alkyl heterocyclic products. nih.gov Studies on model systems have shown that 2,4-decadienal actively engages in Maillard-type carbonyl-amine reactions. For example, in fried potatoes, 2,4-decadienal reacts with amino acids to form compounds like decadien-1-amine and 2-pentylpyridine. metu.edu.tr The presence of reducing sugars can influence these reactions, as they compete with lipid carbonyls for reaction with amino groups. metu.edu.tr

The interaction between lipid oxidation and the Maillard reaction is so intertwined that they are often considered as part of a general pathway. scispace.com Saturated and unsaturated aldehydes generated from lipid oxidation react with Maillard reaction products to create various heterocyclic sulfur compounds, which can contribute to meaty and roasted flavors. researchgate.net

Thermal Interactions with Flavor Precursors (e.g., Garlic Compounds)

Research into the thermal interactions of this compound with flavor precursors, particularly those found in garlic, has revealed the formation of new volatile compounds. In a model system designed to simulate deep-oil frying conditions, this compound was reacted with alliin (B105686) and deoxyalliin, two significant nonvolatile flavor precursors in garlic. researchgate.netacs.org The resulting volatile compounds were categorized into three groups: those from the thermal degradation of the garlic precursors, those from the thermal degradation of 2,4-decadienal itself, and those formed from the interaction between 2,4-decadienal and the garlic precursors. researchgate.net

The primary volatile degradation product from alliin was identified as allyl alcohol. researchgate.net For deoxyalliin, the major degradation products included allyl sulfide, 1,2-dithiacyclopentane, allyl disulfide, allyl mercaptan, and (allylthio)acetic acid. researchgate.net Crucially, the interaction between 2,4-decadienal and either alliin or deoxyalliin led to the generation of several key compounds, including hexylthiophenes, 2-pentylpyridine, 2-pentylbenzaldehyde, and 5-formyl-2-pentylthiophene. researchgate.net These findings highlight how the presence of this compound during the heating of garlic can significantly alter the final flavor profile through complex chemical reactions. researchgate.netmdpi.com

Research on Contribution to Food Flavor Profiles

Investigation of Fatty and Fried Notes

This compound is a significant contributor to the characteristic fatty and fried notes in a variety of cooked foods. thegoodscentscompany.comnih.gov This compound is a primary oxidation product of linoleic acid, which is abundant in many cooking oils and fats. animbiosci.orgmdpi.comwur.nl Consequently, this compound is frequently identified in deep-fried foods like french fries and fried chicken, where it imparts a desirable deep-fried aroma. animbiosci.orgnih.govacs.orgsciopen.com

Studies have shown a direct correlation between the concentration of linoleic acid in frying oils and the amount of (E,E)- and this compound produced in fried potato chips. nih.govacs.org In fried chicken, 2,4-decadienal is considered one of the most important odorants contributing to its characteristic flavor, more so than other aldehydes like hexanal due to its lower odor threshold. animbiosci.org The compound's role in creating these notes is so significant that it is often used as a flavoring agent to impart chicken fat and fried potato flavors to various food products. thegoodscentscompany.com However, at excessive concentrations, the aroma can shift to a more undesirable rancid off-note. mdpi.com

The following table summarizes the reported fatty and fried flavor descriptions associated with this compound.

| Food Product/System | Associated Flavor Notes |

| Fried Foods (General) | Deep-fried odor, staling flavors. sciopen.comresearchgate.net |

| Fried Chicken | Chicken fat, fatty flavors. thegoodscentscompany.comanimbiosci.org |

| French Fries | Deep-fried odor. sciopen.com |

| Dairy Powders | Frying or fried odor, rancid butter flavor. mdpi.com |

| Flavoring Agent | Fatty, oily, chicken fat, fried potatoes. thegoodscentscompany.com |

Contribution to Specific Aroma Characteristics (e.g., Citrus, Green, Waxy)

While predominantly known for its fatty and fried notes, this compound also contributes to other specific aroma characteristics, including green, waxy, and even citrus notes, particularly when present in lower concentrations or in different food matrices. thegoodscentscompany.comflavscents.com The perception of its aroma is highly dependent on its concentration.

The table below details the diverse aroma characteristics attributed to this compound.

| Aroma Descriptor | Context/Food Matrix |

| Green | General organoleptic description. flavscents.com |

| Waxy | General organoleptic description. flavscents.com |

| Citrus (Orange, Tangerine, Mandarin) | In dilution for flavoring applications. thegoodscentscompany.com |

| Geranium | General organoleptic description. flavscents.com |

| Cucumber, Melon, Peach, Plum | In dilution for flavoring applications. thegoodscentscompany.com |

Influence on Overall Flavor Quality and Acceptance

However, exceeding this optimal concentration can lead to flavor deterioration and decreased consumer acceptance. sciopen.commdpi.com In later stages of frying, the degradation of 2,4-decadienal and the formation of other compounds like hexanoic acid can result in undesirable "stale" or "rancid" off-flavors. sciopen.com Similarly, in dairy powders, while moderate concentrations of 2,4-decadienal are associated with a pleasant "frying" odor, excessive amounts can lead to a "painty" off-flavor, rendering the product unacceptable. mdpi.com The processing method also influences its impact; for instance, cookies fortified with deep-fried insect meal, which would contain lipid oxidation products like 2,4-decadienal, showed a greater resemblance in sensory characteristics to control cookies, suggesting a positive influence on acceptance in that context. researchgate.net

Impact of Processing Conditions on Formation and Degradation Kinetics